molecular formula C10H11NO2 B12984603 5-Cyclopropyl-4-methylpicolinic acid

5-Cyclopropyl-4-methylpicolinic acid

Cat. No.: B12984603
M. Wt: 177.20 g/mol
InChI Key: RHOLEEJWJMLQLD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position This compound is characterized by the presence of a cyclopropyl group at the 5-position and a methyl group at the 4-position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-methylpicolinic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-methylpicolinic acid, using reagents like diazomethane or cyclopropylcarbene . The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the picolinic acid ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Cyclopropyl-4-methylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropyl-4-methylpicolinic acid include other picolinic acid derivatives, such as 4-methylpicolinic acid and 5-cyclopropylpicolinic acid . These compounds share structural similarities but differ in the position and nature of substituents on the picolinic acid ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyl-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-9(10(12)13)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

RHOLEEJWJMLQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CC2)C(=O)O

Origin of Product

United States

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